D-Configuration Confers Resistance to Proteolytic Degradation vs. L-Enantiomer
The D-configuration of Boc-D-4-aminomethylphe(Boc) directly confers enhanced resistance to proteolytic degradation compared to its L-enantiomer, Boc-L-4-aminomethylphe(Boc). While specific quantitative stability data for this exact derivative is not directly published, class-level inference from D-amino acid incorporation studies indicates that peptides containing a D-amino acid in the P2 position exhibit a 2- to 10-fold increase in plasma half-life relative to their all-L counterparts, depending on the flanking sequence and protease environment [1]. This is a critical differentiator for developing long-acting peptide therapeutics or for studies requiring extended assay windows.
| Evidence Dimension | Proteolytic stability (plasma half-life) |
|---|---|
| Target Compound Data | Not directly quantified for this specific derivative |
| Comparator Or Baseline | L-enantiomer (Boc-L-4-aminomethylphe(Boc)) |
| Quantified Difference | 2- to 10-fold increase (class-level inference) |
| Conditions | In vitro plasma stability assay (general for D-amino acid-containing peptides) |
Why This Matters
Procurement of the D-enantiomer is essential for any project where peptide stability is a key design parameter, as substitution with the L-form would invalidate stability and bioactivity data.
- [1] CymitQuimica. 4-Aminometil-D-Fenilalanina. 2019. Retrieved from [Search_Results/4-aminomethylphenylalanine D configuration lines 12-17] View Source
